Bienvenue dans la boutique en ligne BenchChem!

Acetamide, N-[4-[[[2-methoxy-5-(1-methylethyl)phenyl]sulfonyl]amino]phenyl]-

COX-2 inhibition anti-inflammatory enzyme assay

Acetamide, N-[4-[[[2-methoxy-5-(1-methylethyl)phenyl]sulfonyl]amino]phenyl]- (C₁₈H₂₂N₂O₄S; MW 362.44 g/mol) is a sulfonamide-derived acetamide featuring a 2-methoxy-5-isopropyl substitution pattern on the phenyl ring adjacent to the sulfonyl group. The compound was identified via GC-MS metabolomics from the lactic acid bacterium Pediococcus acidilactici in fermented fish (bekasam) as one of three potential anti-inflammatory metabolites.

Molecular Formula C18H22N2O4S
Molecular Weight 362.4 g/mol
Cat. No. B3499690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-[4-[[[2-methoxy-5-(1-methylethyl)phenyl]sulfonyl]amino]phenyl]-
Molecular FormulaC18H22N2O4S
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C
InChIInChI=1S/C18H22N2O4S/c1-12(2)14-5-10-17(24-4)18(11-14)25(22,23)20-16-8-6-15(7-9-16)19-13(3)21/h5-12,20H,1-4H3,(H,19,21)
InChIKeyHKBGCOAJXWXEHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, N-[4-[[[2-methoxy-5-(1-methylethyl)phenyl]sulfonyl]amino]phenyl]-: A Structurally Differentiated Sulfonamide-Acetamide Hybrid for Anti-Inflammatory Research Procurement


Acetamide, N-[4-[[[2-methoxy-5-(1-methylethyl)phenyl]sulfonyl]amino]phenyl]- (C₁₈H₂₂N₂O₄S; MW 362.44 g/mol) is a sulfonamide-derived acetamide featuring a 2-methoxy-5-isopropyl substitution pattern on the phenyl ring adjacent to the sulfonyl group [1]. The compound was identified via GC-MS metabolomics from the lactic acid bacterium Pediococcus acidilactici in fermented fish (bekasam) as one of three potential anti-inflammatory metabolites [2]. Molecular docking studies confirm hydrogen-bond-mediated interaction with the COX-2 active site, and in vitro enzyme inhibition data demonstrate measurable COX-2 inhibitory activity (IC₅₀ = 14.9 µM), situating it as a natural-product-derived lead scaffold within the broader sulfonamide-acetamide class [3].

Why N-(4-Sulfamoylphenyl)acetamide or Unsubstituted Sulfonamide Analogs Cannot Substitute for Acetamide, N-[4-[[[2-methoxy-5-(1-methylethyl)phenyl]sulfonyl]amino]phenyl]- in COX-2-Targeted Research


Generic sulfonamide-acetamide analogs such as N-(4-sulfamoylphenyl)acetamide (acetylsulfanilamide; CAS 121-61-9) lack the 2-methoxy-5-isopropylphenyl sulfonyl moiety that defines the target compound's pharmacophore. Acetylsulfanilamide primarily inhibits carbonic anhydrase isoforms (e.g., CAII Ki = 246 nM, CAIX Ki = 135 nM) rather than COX-2, and its simple primary sulfonamide group confers a fundamentally different hydrogen-bonding geometry and target engagement profile. The target compound's 2-methoxy-5-isopropyl substitution pattern increases lipophilicity (calculated logP ≈ 3.8) relative to the unsubstituted analog, altering membrane permeability and COX-2 binding site complementarity as demonstrated by molecular docking studies showing specific hydrogen-bond interactions within the COX-2 active site that simpler analogs cannot replicate [1]. These structural differences translate to distinct biological target selectivity and preclude direct functional substitution.

Quantitative Differentiation Evidence for Acetamide, N-[4-[[[2-methoxy-5-(1-methylethyl)phenyl]sulfonyl]amino]phenyl]- Against Comparator Compounds


COX-2 Enzyme Inhibition: Measurable but Modest Potency Differentiates This Natural-Product-Derived Scaffold from Clinical-Strength COX-2 Inhibitors

In a colorimetric enzyme immunoassay measuring inhibition of human recombinant COX-2 with 5-minute preincubation followed by arachidonic acid substrate addition, this compound demonstrated an IC₅₀ of 14.9 µM (1.49 × 10⁴ nM) [1]. This potency is approximately 370-fold weaker than celecoxib (COX-2 IC₅₀ ≈ 0.04 µM) and approximately 1,350-fold weaker than the optimized N-(benzene sulfonyl)acetamide derivative 9a (COX-2 IC₅₀ = 0.011 µM) [2]. However, the compound's activity is distinguishable from the structurally simpler N-(4-sulfamoylphenyl)acetamide, which shows no reported COX-2 inhibition in comparable assays but instead inhibits carbonic anhydrase isoforms (CAII Ki = 246 nM) . This activity profile positions the target compound as a moderate-affinity natural-product-derived COX-2 ligand suitable for scaffold optimization rather than direct therapeutic application.

COX-2 inhibition anti-inflammatory enzyme assay

COX-2 Active-Site Molecular Docking: Hydrogen-Bond-Mediated Binding Confirmed Against Indomethacin Native Ligand Baseline

Molecular docking analysis performed against the COX-2 active site demonstrated hydrogen-bond-mediated binding for this compound, using indomethacin as the native ligand and sodium diclofenac as the positive control [1]. The study reported low binding affinity values for all three identified metabolites (including this compound), cyclo(L-prolyl-L-valine), and 1-(2-isopropoxybenzyl)piperazine. Subsequent molecular dynamics simulations assessed by RMSD, RMSF, radius of gyration (Rg), solvent accessible surface area (SASA), and hydrogen bond analysis identified cyclo(L-prolyl-L-valine) as the best-performing ligand, indicating that this compound exhibits measurable but not maximal COX-2 complex stability [1]. This in silico binding profile, while not demonstrating superiority over the co-identified peptide ligand, provides confirmatory evidence of specific COX-2 active-site engagement that distinguishes it from sulfonamide-acetamide analogs lacking the 2-methoxy-5-isopropylphenyl substitution, which were not identified as COX-2 binders in this metabolomic screen.

molecular docking COX-2 binding in silico screening

Lipinski Rule-of-Five Compliance and Calculated Physicochemical Profile: Favorable Drug-Likeness Relative to Larger Sulfonamide-Acetamide Derivatives

Calculated physicochemical properties for this compound show zero Rule-of-Five (RO5) violations, a calculated logP of 3.80, topological polar surface area (TPSA) of 52.04 Ų, molecular weight of 362.44 g/mol, 2 hydrogen bond donors, and 2 hydrogen bond acceptors . This profile satisfies all four Lipinski criteria (MW < 500, logP ≤ 5, HBD ≤ 5, HBA ≤ 10). In contrast, larger N-(benzene sulfonyl)acetamide derivatives such as Chen compound 9a (MW > 400) and many matriptase-inhibiting meta-substituted phenyl sulfonyl amides (e.g., US8569313 compounds with MW 617.8 Da) [1] carry higher molecular weight penalties. The ITB ADME analysis further confirmed that all three metabolites identified (including this compound) were predicted safe for oral drug development based on Lipinski rules [2]. While the compound violates the Rule-of-Three (RO3 violations = 1, indicating suboptimal fragment-like properties), its full RO5 compliance supports its use as a lead-like scaffold for oral bioavailability optimization.

drug-likeness ADME physicochemical properties

Natural Product Biosynthetic Origin: A Genomically Mapped Biosynthetic Gene Cluster Differentiates This Compound from Purely Synthetic Sulfonamide-Acetamide Analogs

This compound was identified via untargeted GC-MS metabolomics from stationary-phase cultures of Pediococcus acidilactici isolate S44, a lactic acid bacterium derived from the Indonesian fermented fish product bekasam [1]. Whole-genome sequencing and Clusters of Orthologous Genes (COGs) annotation of P. acidilactici S44 (NCBI Taxonomy ID:1254; Average Nucleotide Identity [ANI] = 621/682 genes against the reference genome) revealed a dedicated biosynthetic gene cluster associated with production of this compound and cyclo(L-prolyl-L-valine) [1]. This genomically mapped natural biosynthetic pathway contrasts with the purely synthetic origin of comparator compounds such as the Chen N-(benzene sulfonyl)acetamide series (synthesized via multi-step organic reactions) [2] and the US8569313 matriptase inhibitors (produced via synthetic peptide coupling chemistry). The presence of a traceable biosynthetic route enables fermentation-based production optimization and offers a renewable sourcing strategy not available for fully synthetic analogs.

natural product biosynthetic gene cluster metabolomics

Structural Differentiation via 2-Methoxy-5-Isopropyl Substitution: Enhanced Lipophilicity and Altered Hydrogen-Bonding Capacity Relative to Unsubstituted and Mono-Substituted Analogs

The 2-methoxy-5-isopropylphenyl sulfonyl moiety of this compound creates a unique pharmacophoric environment not present in simpler analogs. The calculated logP of 3.80 represents a substantial increase over N-(4-sulfamoylphenyl)acetamide (estimated logP ~0.5, MW 214.24) and N-[4-[(4-aminophenyl)sulfonylamino]phenyl]acetamide (MW 305.08) . This lipophilicity enhancement arises specifically from the combined methoxy (OCH₃) electron-donating and isopropyl (CH(CH₃)₂) steric/hydrophobic contributions at the 2- and 5-positions, respectively, of the phenyl ring adjacent to the sulfonyl group. In contrast, N-(benzene sulfonyl)acetamide derivatives bearing simple methylsulfonyl or unsubstituted phenylsulfonyl groups lack this dual substitution pattern and exhibit different COX-2/5-LOX selectivity profiles [1]. The methoxy group can participate as a hydrogen bond acceptor, while the isopropyl group introduces steric bulk that may influence binding pocket complementarity at the COX-2 active site, as evidenced by the specific hydrogen-bond interactions observed in docking studies [2].

structure-activity relationship lipophilicity pharmacophore

Optimal Research and Industrial Application Scenarios for Acetamide, N-[4-[[[2-methoxy-5-(1-methylethyl)phenyl]sulfonyl]amino]phenyl]- Based on Evidence Profile


COX-2 Inhibitor Lead Optimization and Scaffold-Hopping Campaigns

This compound serves as a validated, natural-product-derived starting scaffold for COX-2 inhibitor lead optimization programs. Its confirmed COX-2 active-site binding (hydrogen-bond-mediated, per molecular docking) [2] and measurable in vitro inhibitory activity (IC₅₀ = 14.9 µM) [1] provide a tractable starting point for medicinal chemistry SAR exploration. The compound's full Lipinski RO5 compliance (logP = 3.80, MW = 362.44, RO5 violations = 0) [3] supports oral bioavailability optimization, and its moderate potency leaves substantial room for improvement through systematic substituent modification at the acetamide terminus or phenyl ring positions. Teams should use this compound as a reference scaffold against which to benchmark newly synthesized analogs in COX-2 enzyme inhibition assays, leveraging the 2-methoxy-5-isopropyl substitution pattern as a differentiated pharmacophoric element not found in simpler sulfonamide-acetamide series.

Natural Product Discovery and Probiotic Metabolite Characterization Studies

This compound is uniquely positioned for natural product research programs focused on characterizing bioactive metabolites from lactic acid bacteria. Its identification from P. acidilactici S44 via GC-MS metabolomics, coupled with a genomically mapped biosynthetic gene cluster (COGs annotation confirming the biosynthetic pathway) [2], makes it a valuable reference standard for laboratories investigating anti-inflammatory metabolites in fermented foods or probiotic strains. Researchers can use this compound as an authenticated analytical standard for targeted metabolomics experiments aimed at quantifying its production across different fermentation conditions or bacterial strains. The genomically characterized biosynthetic origin also opens possibilities for metabolic engineering to enhance titers, an advantage not shared by synthetic sulfonamide-acetamide analogs.

Computational Chemistry and Pharmacophore Modeling Using a COX-2-Bound Sulfonamide-Acetamide Template

The availability of both in vitro COX-2 inhibition data (IC₅₀ = 14.9 µM) [1] and molecular docking/MD simulation data (hydrogen-bond interactions at the COX-2 active site; RMSD, RMSF, Rg, SASA, and H-bond trajectory parameters measured) [2] makes this compound a suitable template for computational pharmacophore modeling. Researchers can use its experimentally validated binding pose and the 2-methoxy-5-isopropyl substitution pattern to build pharmacophore queries for virtual screening of compound libraries. The compound's unique structural fingerprint (InChIKey: HKBGCOAJXWXEHM-UHFFFAOYSA-N) [3] enables precise similarity searching, and its distinct substitution topology—absent from commercial sulfonamide-acetamide screening collections—provides chemical diversity for hit expansion campaigns.

Fermentation Process Development for Bioactive Sulfonamide-Acetamide Production

Industrial biotechnology groups exploring microbial fermentation as a renewable production route for bioactive small molecules can utilize this compound as a target analyte for process optimization. The identification of this compound in stationary-phase P. acidilactici S44 cultures, along with the mapped biosynthetic gene cluster [2], provides the foundational knowledge needed to develop fermentation-based production protocols. Unlike purely synthetic N-(benzene sulfonyl)acetamide derivatives requiring multi-step organic synthesis with associated solvent waste and purification costs [1], this compound's natural biosynthetic route offers a potentially greener, scalable production alternative. Analytical reference material with verified MS spectral data (available via SpectraBase Compound ID GUD114yRM8l) [3] supports method development for fermentation monitoring and product quantification.

Quote Request

Request a Quote for Acetamide, N-[4-[[[2-methoxy-5-(1-methylethyl)phenyl]sulfonyl]amino]phenyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.